molecular formula C7H7ClFN B577849 3-(Chloromethyl)-6-fluoro-2-methylpyridine CAS No. 1227587-12-3

3-(Chloromethyl)-6-fluoro-2-methylpyridine

Cat. No.: B577849
CAS No.: 1227587-12-3
M. Wt: 159.588
InChI Key: PIKAGWGNGYFYMV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-fluoro-2-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group at the third position, a fluorine atom at the sixth position, and a methyl group at the second position of the pyridine ring. Halogenated pyridines are known for their diverse applications in pharmaceuticals, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-fluoro-2-methylpyridine typically involves multiple steps. One common method starts with the chloromethylation of 2-methyl-6-fluoropyridine. This reaction can be carried out using chloromethyl methyl ether and a Lewis acid catalyst such as zinc iodide in a solvent like dichloromethane . The reaction conditions are usually mild, with temperatures maintained around 5-10°C to ensure high yields and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes often utilize continuous flow reactors to enhance efficiency and control over reaction parameters. The use of environmentally friendly catalysts and solvents is also emphasized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-fluoro-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine: Lacks the fluorine and methyl groups, resulting in different reactivity and applications.

    6-Fluoro-2-methylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    2-Methyl-3-(chloromethyl)pyridine: Similar structure but without the fluorine atom, affecting its chemical properties and applications.

Uniqueness

3-(Chloromethyl)-6-fluoro-2-methylpyridine is unique due to the combined presence of chloromethyl, fluorine, and methyl groups on the pyridine ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

3-(chloromethyl)-6-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKAGWGNGYFYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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